
tert-butyl N-(4-sulfanylcyclohexyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-(4-sulfanylcyclohexyl)carbamate: is a chemical compound with the molecular formula C11H21NO3S and a molecular weight of 247.35 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a tert-butyl group, a sulfanyl group, and a carbamate group attached to a cyclohexyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-sulfanylcyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-sulfanylcyclohexylamine. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-(4-sulfanylcyclohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can undergo reduction reactions, particularly at the carbamate group, to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthetic Applications
Tert-butyl N-(4-sulfanylcyclohexyl)carbamate serves as an important intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can yield compounds with desirable biological activities.
Synthesis of Lacosamide
One notable application is in the synthesis of lacosamide, an anticonvulsant medication used to treat epilepsy. The compound acts as a precursor in the synthetic pathway to lacosamide, which is crucial for developing effective treatments for seizure disorders .
The synthesis involves:
- Step 1 : Formation of a mixed acid anhydride with isobutyl chlorocarbonate.
- Step 2 : Condensation reaction with benzylamine to produce the desired carbamate derivative.
- Step 3 : Further reactions lead to the formation of lacosamide, demonstrating high yields and efficiency compared to traditional methods .
Anticonvulsant Activity
Research indicates that derivatives of this compound exhibit anticonvulsant properties. The structural features contribute to their efficacy in modulating neuronal excitability, making them candidates for further development in epilepsy treatment .
Enzyme Inhibition
The compound has also been studied for its potential as an inhibitor of serine hydrolases, enzymes that play critical roles in various biological processes, including metabolism and signal transduction. Inhibiting these enzymes can lead to therapeutic effects in conditions such as cancer and neurodegenerative diseases .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of tert-butyl N-(4-sulfanylcyclohexyl)carbamate involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to the modulation of protein function. The carbamate group can interact with enzymes and receptors, affecting their activity and signaling pathways .
Comparison with Similar Compounds
- tert-butyl N-(4-hydroxycyclohexyl)carbamate
- tert-butyl N-(4-aminocyclohexyl)carbamate
- tert-butyl N-(4-methylcyclohexyl)carbamate
Uniqueness: tert-butyl N-(4-sulfanylcyclohexyl)carbamate is unique due to the presence of the sulfanyl group, which imparts distinct chemical and biological properties. This group allows for specific interactions with biological molecules and provides unique reactivity in chemical synthesis .
Biological Activity
Tert-butyl N-(4-sulfanylcyclohexyl)carbamate is a compound belonging to the carbamate class, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H19N1O2S1, with a molecular weight of approximately 239.35 g/mol. The structure features a tert-butyl group attached to a carbamate functional group and a sulfanyl cyclohexyl moiety, which may influence its biological interactions.
Carbamate compounds are known for their diverse biological activities, often acting as enzyme inhibitors or modulators. The presence of the sulfanyl group in this compound may enhance its reactivity with biological targets, particularly through thiol interactions. These interactions can lead to modulation of various biochemical pathways, including:
- Enzyme Inhibition : Similar carbamates have been shown to inhibit enzymes such as acetylcholinesterase, which is crucial in neurotransmission.
- Antioxidant Activity : The sulfanyl group may confer antioxidant properties, allowing the compound to scavenge free radicals and reduce oxidative stress.
Biological Activity Data
Research has indicated that carbamate derivatives exhibit a range of biological activities. A comparative analysis of related compounds can provide insights into the expected effects of this compound.
Case Studies
- Anti-inflammatory Activity : A study on related carbamate compounds demonstrated significant anti-inflammatory effects. Compounds similar to this compound showed inhibition percentages ranging from 39% to 54% in carrageenan-induced rat paw edema models, suggesting potential therapeutic applications in inflammatory diseases .
- Neuroprotective Effects : Research on carbamates has indicated neuroprotective properties through inhibition of oxidative stress pathways. For instance, derivatives have been shown to protect neuronal cells from apoptosis induced by oxidative agents .
- Antimicrobial Properties : Some studies have reported that carbamate derivatives exhibit antimicrobial activity against various pathogens. This suggests that this compound could be explored for its potential use in treating infections .
Properties
IUPAC Name |
tert-butyl N-(4-sulfanylcyclohexyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2S/c1-11(2,3)14-10(13)12-8-4-6-9(15)7-5-8/h8-9,15H,4-7H2,1-3H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBMNZSSIAKCBG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2133358-62-8 |
Source
|
Record name | rac-tert-butyl N-[(1s,4s)-4-sulfanylcyclohexyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.